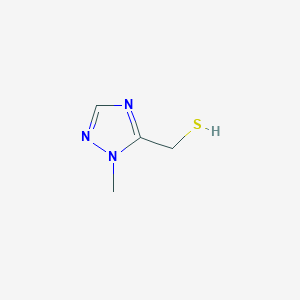

(1-methyl-1H-1,2,4-triazol-5-yl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-methyl-1H-1,2,4-triazol-5-yl)methanethiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a methanethiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with methanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The methyl group on the triazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Halogenated triazoles.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit cytotoxicity against various cancer cell lines, including melanoma and triple-negative breast cancer. These compounds have been shown to selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Study:

A study synthesized several hydrazone derivatives from 1,2,4-triazole-3-thiol and evaluated their cytotoxic effects against human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines. The results demonstrated that certain derivatives had significant cytotoxic effects, particularly against melanoma cells .

Antifungal Properties

Triazole compounds are widely recognized for their antifungal properties. (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol has been investigated for its ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents such as fluconazole.

Plant Growth Regulators

Research indicates that triazole derivatives can function as plant growth regulators. They have been shown to enhance plant resistance to stress conditions and improve overall growth parameters. The incorporation of this compound into agricultural practices could potentially lead to increased crop yields and resilience against pathogens .

Corrosion Inhibitors

Triazole compounds are also explored for their utility as corrosion inhibitors in various industrial applications. The presence of sulfur and nitrogen in this compound can enhance its effectiveness in forming protective films on metal surfaces, thereby preventing corrosion .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxicity against cancer cell lines |

| Antifungal agents | Inhibition of ergosterol biosynthesis | |

| Agriculture | Plant growth regulators | Enhanced stress resistance and growth |

| Material Science | Corrosion inhibitors | Formation of protective films on metals |

Mécanisme D'action

The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of cellular processes that are essential for cancer cell survival .

Comparaison Avec Des Composés Similaires

- 1-methyl-1H-1,2,4-triazol-3-yl)methanethiol

- 1-methyl-1H-1,2,4-triazol-5-yl)pyridine

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness: (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol is unique due to the presence of both a thiol group and a triazole ring. This combination imparts distinct chemical properties, such as the ability to form strong interactions with metal ions and other molecules. Additionally, the methyl group on the triazole ring enhances its stability and reactivity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development.

Activité Biologique

(1-methyl-1H-1,2,4-triazol-5-yl)methanethiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods involving triazole derivatives and thiol groups. The synthesis typically involves the reaction of 1-methyl-1H-1,2,4-triazole with appropriate thiol reagents under controlled conditions. The resulting compound exhibits unique properties attributed to the triazole and thiol functionalities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles possess significant cytotoxic effects against various cancer cell lines. For example, compounds containing triazole-thiol moieties have shown potent activity against human breast cancer (MCF-7) and melanoma cell lines (IGR39). In vitro assays revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has been well-documented. Studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. Compounds in this class have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound are thought to be mediated through several mechanisms:

Inhibition of Enzymatic Activity

Triazole compounds often act by inhibiting specific enzymes involved in cancer cell proliferation and survival. For instance, they may target topoisomerases or kinases critical for cell cycle progression.

Induction of Apoptosis

Studies indicate that certain triazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Antibacterial Mechanisms

The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies illustrate the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A recent study evaluated a series of triazole-thiol derivatives against MCF-7 and Panc-1 cell lines. The results indicated that specific modifications to the triazole structure enhanced cytotoxicity, with some compounds achieving IC50 values lower than those of conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that compounds containing the thiol group exhibited superior antibacterial activity compared to their non-thiol counterparts. The mechanism was attributed to increased membrane permeability leading to cell lysis .

Propriétés

Formule moléculaire |

C4H7N3S |

|---|---|

Poids moléculaire |

129.19 g/mol |

Nom IUPAC |

(2-methyl-1,2,4-triazol-3-yl)methanethiol |

InChI |

InChI=1S/C4H7N3S/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3 |

Clé InChI |

DKDMWXXQZOJGMY-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=NC=N1)CS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.